7-Fluorobenzo[b]thiophene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobenzo[b]thiophene-6-carbaldehyde is a fluorinated derivative of benzothiophene Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ringFluorinated benzothiophenes are known for their unique electronic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[b]thiophene-6-carbaldehyde can be achieved through several synthetic routesFor instance, the direct fluorination of thiophene with molecular fluorine (F₂) is often used, although it is not highly selective . Another approach involves the use of electrophilic fluorinating agents such as sulfur trifluoride (SF₃⁺), which provides a more controlled fluorination process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final functionalization to introduce the fluorine and aldehyde groups. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: 7-Fluorobenzo[b]thiophene-6-carboxylic acid.
Reduction: 7-Fluorobenzo[b]thiophene-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluorobenzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. In materials science, the electronic properties of the fluorinated benzothiophene ring contribute to its performance in electronic devices .
Comparison with Similar Compounds
Similar Compounds
7-Fluorobenzo[b]thiophene: Lacks the aldehyde group, resulting in different reactivity and applications.
6-Fluorobenzo[b]thiophene-7-carbaldehyde: Isomer with the fluorine and aldehyde groups at different positions, leading to distinct chemical properties.
7-Chlorobenzo[b]thiophene-6-carbaldehyde: Chlorinated analogue with different electronic effects and reactivity.
Uniqueness
7-Fluorobenzo[b]thiophene-6-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C9H5FOS |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
7-fluoro-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-5H |
InChI Key |
STLABWSKULXCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.